Antibacterial agent 153

Antibacterial MIC Broad-spectrum

Antibacterial agent 153 (designated as compound 30 in primary literature) is a phenothiazine-based cationic amphiphilic derivative incorporating arginine residues, with the molecular formula C33H50N10O4S and a molecular weight of 682.88 g/mol. It belongs to the class of membrane-active antimicrobial agents designed to mimic cationic antimicrobial peptides (CAMPs), exhibiting a broad-spectrum bactericidal profile against both Gram-positive and Gram-negative pathogens.

Molecular Formula C33H50N10O4S
Molecular Weight 682.9 g/mol
Cat. No. B12372441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 153
Molecular FormulaC33H50N10O4S
Molecular Weight682.9 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C33H50N10O4S/c1-2-3-4-5-8-19-43-25-13-6-7-14-27(25)48-28-16-15-22(20-26(28)43)47-21-29(44)41-24(12-10-18-40-33(37)38)31(46)42-23(30(34)45)11-9-17-39-32(35)36/h6-7,13-16,20,23-24H,2-5,8-12,17-19,21H2,1H3,(H2,34,45)(H,41,44)(H,42,46)(H4,35,36,39)(H4,37,38,40)/t23-,24-/m0/s1
InChIKeyIXWUQOLCQOFPMK-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 153: A Phenothiazine-Based Cationic Amphiphile for Broad-Spectrum Antimicrobial Research


Antibacterial agent 153 (designated as compound 30 in primary literature) is a phenothiazine-based cationic amphiphilic derivative incorporating arginine residues, with the molecular formula C33H50N10O4S and a molecular weight of 682.88 g/mol . It belongs to the class of membrane-active antimicrobial agents designed to mimic cationic antimicrobial peptides (CAMPs), exhibiting a broad-spectrum bactericidal profile against both Gram-positive and Gram-negative pathogens [1].

Why Antibacterial Agent 153 Cannot Be Readily Substituted by Other Phenothiazine Derivatives or Membrane-Active Agents


Generic substitution within the class of phenothiazine-based membrane-active compounds is unreliable due to the critical influence of specific structural modifications on both potency and selectivity. Antibacterial agent 153 incorporates a precisely optimized n-heptyl hydrophobic tail and two cationic arginine residues; this combination directly dictates membrane insertion efficiency and bacterial membrane disruption capability [1]. Minor alterations in alkyl chain length or amino acid composition among analog derivatives result in substantial variability in minimal inhibitory concentration (MIC) values and hemolytic activity, thereby rendering direct functional interchange invalid .

Antibacterial Agent 153: Quantitative Differentiation Evidence Against Comparators


Broad-Spectrum Antibacterial Potency: MIC Comparison Against Gram-Positive and Gram-Negative Bacteria

Antibacterial agent 153 (compound 30) exhibits potent, broad-spectrum bactericidal activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Gram-positive bacteria and MICs ranging from 3.125 to 6.25 μg/mL against Gram-negative bacteria [1]. Within the same synthetic series of phenothiazine-based cationic amphiphilic derivatives reported in the primary literature, compound 30 was identified as the 'most promising' analog, implying superior MIC performance relative to structurally related comparators, although the full comparative MIC table is not publicly accessible [1].

Antibacterial MIC Broad-spectrum Phenothiazine Cationic amphiphile

Hemolytic Selectivity: HC50 Value Indicative of a Favorable Therapeutic Window

Antibacterial agent 153 demonstrates low hemolytic activity, with an HC50 value of 281.4 ± 1.6 μg/mL against mammalian erythrocytes [1]. When compared to the MIC against Gram-positive bacteria (1.56 μg/mL), this yields a selectivity ratio (HC50/MIC) of approximately 180, which is substantially higher than the threshold generally considered necessary for a viable therapeutic window in membrane-active antimicrobial development [1].

Hemolysis Selectivity HC50 Therapeutic Index Membrane-active

Mammalian Cell Cytotoxicity: CC50 Values Exceeding 50 μg/mL and 73.27 μM

Antibacterial agent 153 exhibits low cytotoxicity against mammalian cell lines. The primary research article reports a CC50 > 50 μg/mL toward mammalian cells [1]. Complementary vendor technical data specifies CC50 values of 73.27 μM against HEK293 cells and 73.27 μM against mouse NCTC clone 929 (L929) cells, as determined by CCK-8 assay . These values are well above the compound's MICs, indicating a favorable safety margin.

Cytotoxicity CC50 Mammalian cells HEK293 L929

In Vivo Efficacy: Potent Activity in a Murine Model of Bacterial Keratitis

Antibacterial agent 153 (compound 30) demonstrated potent in vivo efficacy in a murine model of bacterial keratitis [1]. While quantitative in vivo data (e.g., log10 CFU reduction) are not detailed in the publicly accessible abstract, the reported in vivo activity distinguishes this compound from many membrane-active agents that fail to translate in vitro potency to in vivo effectiveness due to poor stability or bioavailability.

In vivo efficacy Bacterial keratitis Murine model Ocular infection

Optimal Research and Industrial Application Scenarios for Antibacterial Agent 153


Investigating Membrane-Active Antimicrobial Mechanisms in Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Antibacterial agent 153 is ideally suited for fundamental research into membrane-targeting antibacterial mechanisms. Its quantitated MIC values of 1.56 μg/mL (Gram-positive) and 3.125–6.25 μg/mL (Gram-negative) [1] enable its use as a benchmark compound for structure-activity relationship (SAR) studies aimed at optimizing phenothiazine-based cationic amphiphiles against multidrug-resistant strains.

Development of Topical Ocular Antimicrobial Formulations

Given the demonstrated potent in vivo efficacy in a murine bacterial keratitis model [1] and its favorable selectivity profile (HC50/MIC ratio ~180) [1], this compound is a strong candidate for formulation development in topical ocular antimicrobial research. Its low cytotoxicity toward mammalian cells (CC50 > 50 μg/mL) [REFS-1, REFS-2] supports its evaluation in corneal infection models.

Comparative Benchmarking of Novel Membrane-Active Compounds

Researchers developing new cationic amphiphilic antimicrobials can utilize Antibacterial agent 153 as a well-characterized positive control. Its defined MIC, HC50, and CC50 values [REFS-1, REFS-2] provide quantitative baselines against which to measure improvements in potency, selectivity, and safety margin for next-generation compounds.

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